

# resorcinol dibenzoate physical and chemical specifications

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## Compound of Interest

Compound Name: *Resorcinol dibenzoate*

Cat. No.: *B181245*

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## An In-depth Technical Guide to **Resorcinol Dibenzoate**

This technical guide provides a comprehensive overview of the physical and chemical specifications of **resorcinol dibenzoate**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

## Chemical Identity and Synonyms

**Resorcinol dibenzoate** is the dibenzoate ester of resorcinol. It is also known by several synonyms, which are listed in the table below.

Identifier	Value
IUPAC Name	Benzene-1,3-diyl dibenzoate
CAS Number	94-01-9[1][2][3][4][5]
Molecular Formula	C <sub>20</sub> H <sub>14</sub> O <sub>4</sub> [2][3][4]
Synonyms	1,3-Dibenzoyloxybenzene, 1,3-Benzenediol dibenzoate, m-Phenylene dibenzoate, Dibenzoyl resorcinol[3][4]

## Physicochemical Specifications

The physical and chemical properties of **resorcinol dibenzoate** are summarized in the following tables. Data is compiled from various sources, and discrepancies are noted where applicable.

**Table 1: Physical Properties**

Property	Value	Source(s)
Appearance	White to beige or pale brown crystalline powder; Off-white to tan chips.	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	318.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	115-117 °C. Note: One source reports 92 °C.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	478.4 °C at 760 mmHg. Note: One source reports 295 °C.	<a href="#">[1]</a> <a href="#">[6]</a>
Density	1.242 g/cm <sup>3</sup>	<a href="#">[1]</a>
Solubility	Soluble in Acetone.	<a href="#">[1]</a>
Flash Point	243.7 °C	<a href="#">[1]</a>
Refractive Index	1.615	<a href="#">[1]</a>

**Table 2: Chemical and Computational Properties**

Property	Value	Source(s)
LogP (Octanol/Water Partition Coefficient)	4.125	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	6	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3</chem>	[1]
InChIKey	SUQGLJRNDJRARS-UHFFFAOYSA-N	[2][3][4]

## Chemical Structure and Synthesis

**Resorcinol dibenzoate** is synthesized via the acylation of resorcinol with benzoyl chloride.

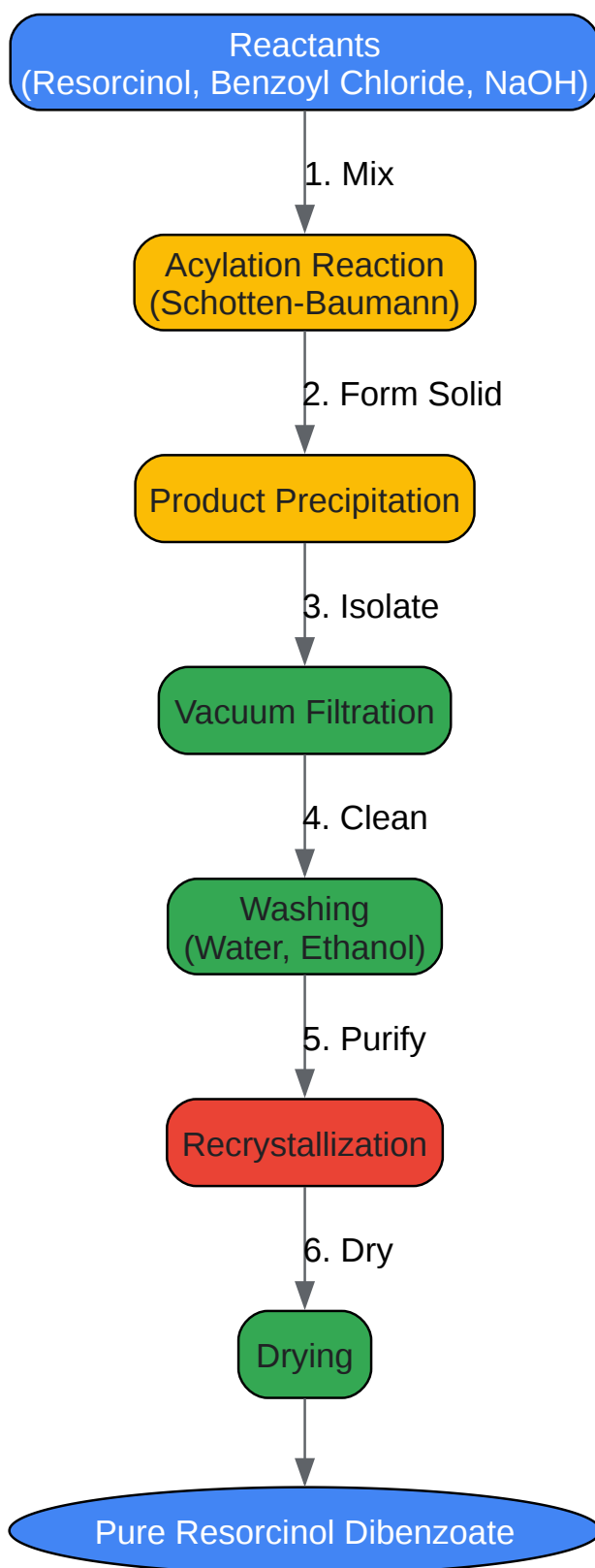
Caption: Chemical structure of **Resorcinol Dibenzoate**.

## Experimental Protocol: Synthesis of Resorcinol Dibenzoate

The following is a generalized protocol for the synthesis of **resorcinol dibenzoate** based on the Schotten-Baumann reaction, a common method for acylation.

- **Dissolution:** Dissolve resorcinol in a suitable solvent such as 10% aqueous sodium hydroxide solution in an Erlenmeyer flask. Cool the solution in an ice bath.
- **Acylation:** Add benzoyl chloride dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and should be kept cool.
- **Precipitation:** Continue stirring for 15-20 minutes after the addition is complete. A white to off-white precipitate of **resorcinol dibenzoate** will form.

- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crude product on the filter with cold water to remove any unreacted resorcinol and sodium benzoate, followed by a small amount of cold ethanol to remove excess benzoyl chloride.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure **resorcinol dibenzoate**.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.



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Caption: General workflow for the synthesis and purification of **resorcinol dibenzoate**.

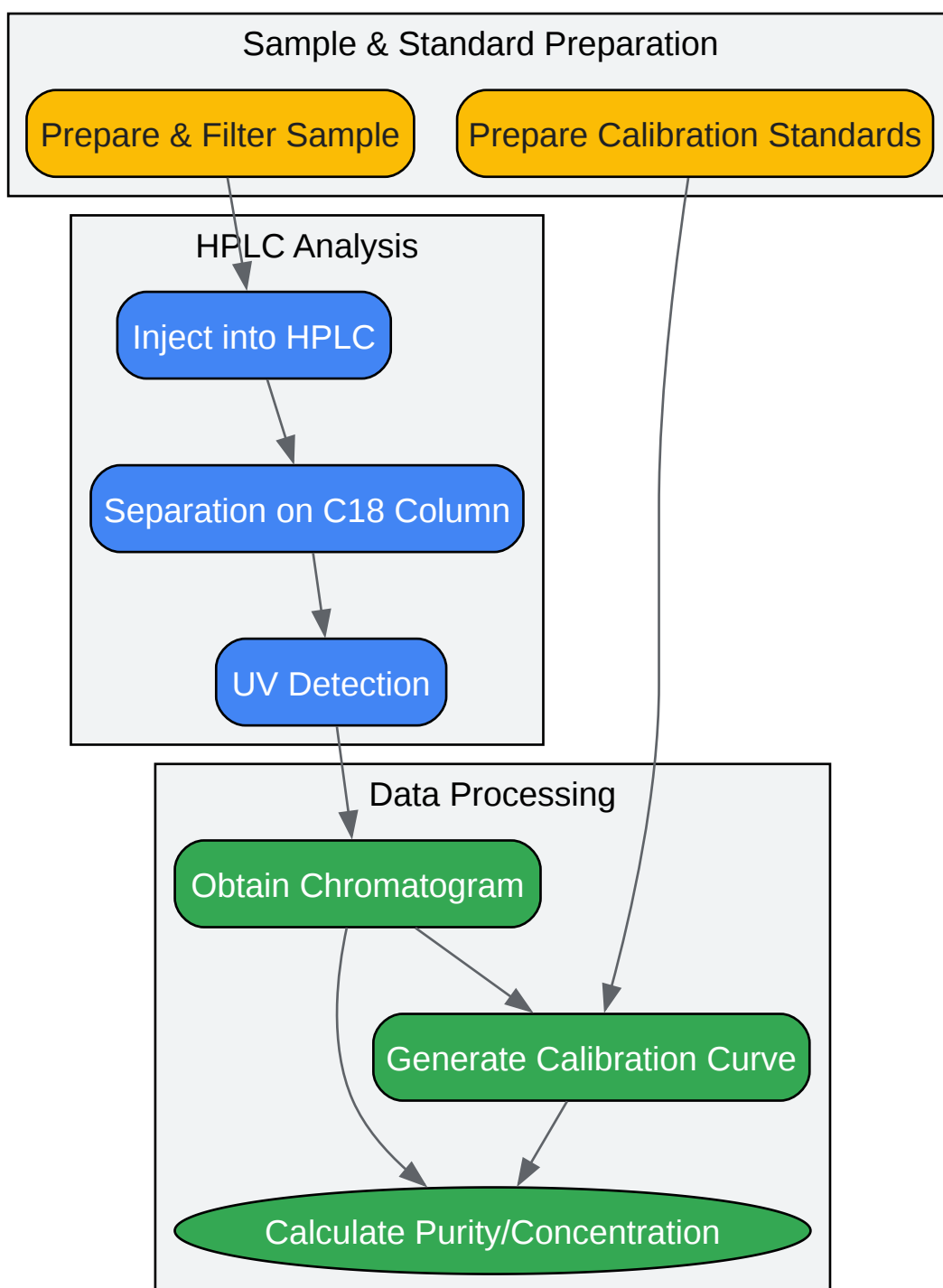
## Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of **resorcinol dibenzoate**.

### Experimental Protocol: HPLC Analysis

This protocol outlines a general method for the analysis of **resorcinol dibenzoate**. Method optimization may be required.

- **Standard Preparation:** Accurately weigh and dissolve a known amount of pure **resorcinol dibenzoate** in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
- **Sample Preparation:** Dissolve a known amount of the synthesized product in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**
  - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  - **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
  - **Injection Volume:** 10-20 µL.
- **Data Analysis:** Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.



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Caption: General workflow for the quantitative analysis of **resorcinol dibenzoate** by HPLC.

## Spectral Data

Spectral data is crucial for the structural confirmation of **resorcinol dibenzoate**. While comprehensive spectral data is not readily available in all public databases, typical expected spectral characteristics are described below.

- $^1\text{H}$  NMR: Protons on the central resorcinol ring would appear at a different chemical shift compared to the protons on the two benzoate rings. The aromatic protons would typically resonate in the range of 7.0-8.2 ppm.
- $^{13}\text{C}$  NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups (around 165 ppm) and multiple peaks in the aromatic region (120-155 ppm).
- IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester groups (around 1730-1740  $\text{cm}^{-1}$ ) and C-O stretching vibrations (around 1250-1270  $\text{cm}^{-1}$ ).
- Mass Spectrometry: The molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z = 318$ .

NIST (National Institute of Standards and Technology) provides access to UV/Visible, IR, and mass spectrometry data for this compound[4].

## Safety and Handling

**Resorcinol dibenzoate** should be handled with care in a well-ventilated area.[6] It may cause skin, eye, and respiratory tract irritation.[6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[6] Store in a cool, dry place away from incompatible substances like strong oxidizing agents, acids, and bases.[6] It is stable under normal storage conditions.[6]

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